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Compound of Interest

Compound Name: Orbofiban

Cat. No.: B1677454

For Researchers, Scientists, and Drug Development Professionals
Introduction:

SC-57101A, the active metabolite of the prodrug Orbofiban, is a nonpeptide antagonist of the
platelet glycoprotein lib/llla (GPIIb/Illa) receptor. This receptor plays a critical role in the final
common pathway of platelet aggregation, making it a key target for antiplatelet therapies. This
technical guide provides a comprehensive overview of the synthesis and chemical
characterization of SC-57101A, intended to support research and development in the fields of

thrombosis and hemostasis.

Chemical Identity

SC-57101Ais chemically identified as 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-0x0-3S-
pyrrolidinyllJamino]carbonyllamino]-propanoate monohydrochloride salt.

Table 1: Chemical Identifiers and Properties of SC-57101A
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Property Value

3-[[[[1-[4-(amidinophenyl)]-2-oxopyrrolidin-3-

IUPAC Name ylJcarbamoyl]lamino]propanoic acid
hydrochloride

Synonyms SC-57101A, Active form of Orbofiban

Molecular Formula C15H19N504 - HCI

Molecular Weight 385.8 g/mol

CAS Number Not publicly available

Synthesis of SC-57101A

Detailed, step-by-step synthesis protocols for SC-57101A and its prodrug, Orbofiban, are not
extensively detailed in publicly accessible scientific literature. The synthesis is generally
understood to involve a multi-step process culminating in the formation of the active molecule.

The logical workflow for the synthesis would likely involve the preparation of key intermediates
followed by their coupling and subsequent deprotection or activation steps.
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Caption: A logical workflow for the synthesis of SC-57101A.
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Chemical Characterization

Comprehensive chemical characterization is essential to confirm the identity, purity, and

structure of SC-57101A. Standard analytical techniques would be employed for this purpose.

Table 2: Expected Analytical Characterization Data for SC-57101A

Analytical Technique

Expected Observations

Signals corresponding to the protons of the

1H NMR pyrrolidinone ring, the aminobenzamidine group,
and the propanoate chain.
Resonances for all unique carbon atoms in the
13C NMR molecule, including carbonyls, aromatic

carbons, and aliphatic carbons.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the
calculated molecular weight of the free base or

the hydrochloride salt.

Infrared (IR) Spectroscopy

Characteristic absorption bands for N-H, C=0

(amide and carboxylic acid), and C-N bonds.

High-Performance Liquid Chromatography
(HPLC)

A single major peak indicating the purity of the

compound.

Mechanism of Action and Signaling Pathway

SC-57101A functions by competitively inhibiting the binding of fibrinogen to the activated

GPIIb/llla receptor on the surface of platelets. This blockade prevents the formation of platelet

aggregates, which is a crucial step in thrombus formation.

© 2025 BenchChem. All rights reserved.

3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Platelet Activation

Platelet Agonists
(e.g., ADP, Thrombin)

l

Platelet Receptors

GPIlIb/I1Ia Inhibition

Inside-Out Signaling SC-57101A

|

I

I
Conformational Change IBlocks Binding

I

Fibrinogen Activated GPIIb/llla Receptor

Platelet Aggregation

Click to download full resolution via product page

Caption: The inhibitory effect of SC-57101A on the platelet aggregation pathway.

Experimental Protocols

Due to the proprietary nature of pharmaceutical development, detailed experimental protocols
for the synthesis and characterization of SC-57101A are not publicly available. However, a
general workflow for characterizing a novel small molecule inhibitor like SC-57101A would

follow a standard procedure.
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Caption: A general experimental workflow for the characterization of a drug candidate.

Conclusion

SC-57101A represents a significant area of interest in the development of antiplatelet
therapeutics. While detailed public information on its synthesis and chemical characterization is
limited, this guide provides a foundational understanding for researchers and professionals in
the field. Further investigation into patent literature and preclinical study data may yield more
specific insights into the methodologies employed in its development. more specific insights
into the methodologies employed in its development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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